Physicochemical Differentiation: Lipophilicity (XLogP3) Compared to a Phenyl Analog
The presence of the 4-(trifluoromethoxy) substituent on the phenyl ring substantially increases lipophilicity relative to the unsubstituted phenyl analog. The target compound (1787878-57-2) has a computed XLogP3 of 2.2, whereas 1-(phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795479-98-9), which lacks the -OCF3 group, is expected to exhibit a lower XLogP due to the absence of the electronegative trifluoromethoxy moiety [1] [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-(phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795479-98-9); XLogP expected < 2.2 (exact value not reported in open literature) |
| Quantified Difference | Estimated increase of ≥ 0.5 log units driven by -OCF3 group |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
The higher lipophilicity directly influences membrane permeability and non-specific binding profiles, which must be accounted for when selecting building blocks for CNS or cellular target engagement assays.
- [1] PubChem Compound Summary for CID 76151028, 4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine. National Center for Biotechnology Information (2025). View Source
- [2] Chemsrc Compound Entry for 1-(phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795479-98-9). View Source
